N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a carboxamide group (CONH2), a phenyl group (C6H5), and a cyclopentane ring (C5H10). The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl ring with methoxy groups (OCH3) attached at the 2nd and 5th positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of functional groups like carboxamide and phenyl suggest that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- DMPPC belongs to the class of substituted phenethylamines and shares structural similarities with hallucinogens like 2C-I. Researchers have studied its psychoactive effects, receptor binding affinity, and potential as a hallucinogen. However, due to its limited therapeutic value and safety concerns, it remains primarily a subject of scientific curiosity rather than clinical application .
- Radiolabeled DMPPC has been used to study the serotonergic system in the brain. By tracking its binding to serotonin receptors, researchers gain insights into receptor distribution, function, and potential therapeutic targets. Understanding the interactions of DMPPC with specific receptors contributes to our knowledge of neurotransmission and neuropsychiatric disorders .
- Recent research has explored DMPPC derivatives as scaffolds for new antimicrobial candidates. These derivatives, synthesized based on DMPPC’s structure, target multidrug-resistant Gram-positive pathogens. By modifying the compound, scientists aim to create effective antibiotics to combat bacterial infections .
- DMPPC and its analogs have appeared as “legal highs” or “research chemicals.” Analytical laboratories use DMPPC as a reference standard to identify and quantify these compounds in seized samples. Forensic scientists play a crucial role in detecting and monitoring the presence of DMPPC in illicit substances .
- Researchers investigate DMPPC’s interactions with various receptors, including serotonin receptors (5-HT2A, 5-HT2C). Profiling its binding affinity and selectivity helps elucidate receptor function and potential therapeutic applications. Such studies contribute to our understanding of receptor-based drug design .
- DMPPC serves as a valuable model compound for SAR studies. By systematically modifying its structure, researchers explore how specific functional groups impact its biological activity. Insights gained from SAR studies inform drug design and optimization across various therapeutic areas .
Psychoactive Research
Neuropharmacology and Serotonergic System Investigation
Antimicrobial Drug Development
Designer Drug Analysis and Forensics
Chemical Biology and Receptor Profiling
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
The primary targets of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide are the 5-hydroxytryptamine receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior in humans .
Mode of Action
N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide interacts with its targets as a partial agonist . This means it binds to the 5-HT2A and 5-HT2C receptors and partially activates them, leading to a response that is less than the maximum response achievable at these receptors .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism in the liver, involvinghydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of these compounds is catalyzed by various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes . These metabolic processes can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, individual factors such as genetic variations in the target receptors or metabolic enzymes can also influence the compound’s effects .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-16-10-11-18(24-2)17(14-16)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFRYYOFKZMPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.